6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid
Description
Chemical Identifier: CAS 871727-05-8 Molecular Formula: C₁₁H₁₇NO₅ Molecular Weight: 243.26 g/mol
This compound features a spiro[2.5]octane core, where the 6-position is substituted with a tert-butoxycarbonyl (Boc) amino group, and the 1-position contains a carboxylic acid moiety. The spirocyclic framework imposes conformational rigidity, which enhances stereochemical control in synthetic applications . The Boc group provides stability against nucleophiles and acidic conditions, while the carboxylic acid enables versatile coupling reactions, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLAJPFWOQGYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid, commonly referred to as Boc-spiro[2.5]octane-1-carboxylic acid, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique spirocyclic structure and functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 269.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is crucial for its reactivity in synthetic pathways.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 1824022-98-1 |
Biological Activity
Research into the biological activity of this compound has primarily focused on its interactions with various biological systems, which are essential for evaluating its pharmacological potential.
The presence of the Boc group enhances the stability of the amino group, allowing for selective reactions that can lead to biologically active derivatives. Studies indicate that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives show promising results against bacterial strains.
- Antitumor Properties : Research suggests potential efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Certain analogs have demonstrated reduced inflammatory responses in vitro.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound and its derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial properties of Boc-protected amino acids, including this compound, against various pathogens. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting a potential role in antibiotic development .
- Antitumor Activity : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, particularly those associated with breast and colon cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Inflammation Models : In a model of acute inflammation, compounds derived from spiro[2.5]octane structures showed reduced levels of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | CHO | 0.96 |
| 3,5-Dimethyladamantane-1-carboxylic acid | CHO | 0.96 |
| Ethyl 1-oxaspiro[2.5]octane-6-carboxylate | CHO | 0.60 |
The unique spirocyclic structure combined with the Boc protection may enhance stability and reactivity compared to other similar compounds.
Future Directions
The exploration of this compound in drug development is promising. Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
- Mechanistic Studies : To elucidate the pathways through which these compounds exert their biological effects.
- Synthetic Modifications : To create more potent derivatives with improved pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Variation: Boc vs. Cbz Protecting Groups
Analysis :
- The Boc group in the target compound offers superior stability in acidic environments compared to the Cbz group, which is cleaved under hydrogenolysis .
- The bulkier tert-butyl group in Boc may reduce solubility in polar solvents relative to Cbz derivatives.
Stereochemical Variants
Analysis :
- The stereospecific S-enantiomer (CAS 1539277-98-9) may exhibit distinct biological activity or selectivity in asymmetric synthesis, whereas the target compound’s non-chiral Boc group simplifies synthetic workflows .
Spiro Ring Modifications
Analysis :
Functional Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
